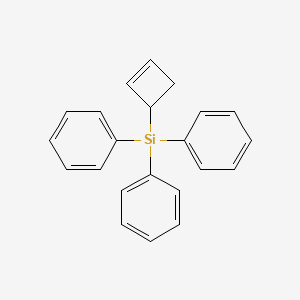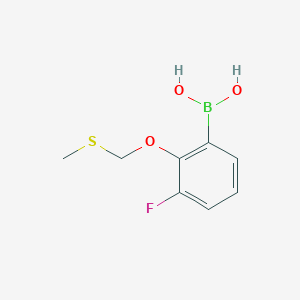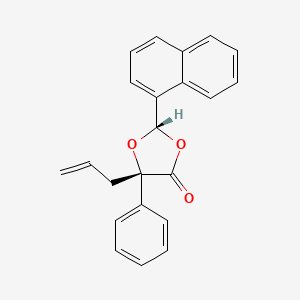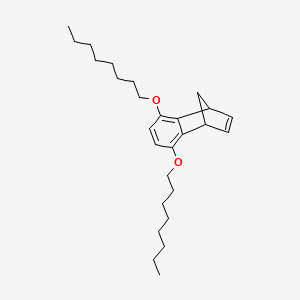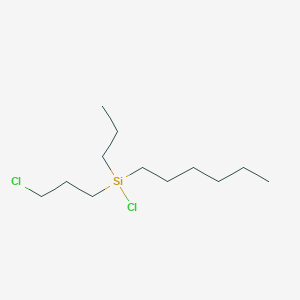![molecular formula C20H23ClN2O2 B12615054 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918480-07-6](/img/structure/B12615054.png)
1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Chlorination: The benzodioxole ring is then chlorinated to introduce the chlorine atom at the 6th position.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the benzodioxole ring through a nucleophilic substitution reaction.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups in place of the chlorine atom.
科学的研究の応用
1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. The phenylethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
4-Phenylpiperazine: A compound with a similar piperazine ring and phenyl group.
6-Chloro-1,3-benzodioxole: A compound with a similar chlorinated benzodioxole ring.
Uniqueness
1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine is unique due to its combination of a chlorinated benzodioxole ring, a piperazine ring, and a phenylethyl group. This combination of structural features gives the compound distinct chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
918480-07-6 |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC名 |
1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-13-20-19(24-15-25-20)12-17(18)14-23-10-8-22(9-11-23)7-6-16-4-2-1-3-5-16/h1-5,12-13H,6-11,14-15H2 |
InChIキー |
CZTUFSFTLAHESX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC4=C(C=C3Cl)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
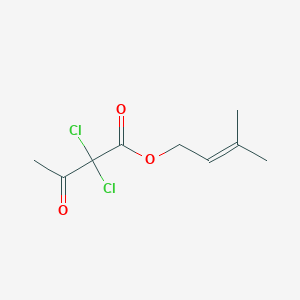
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
